

Application Notes and Protocols for Creating a Periostin Knockout Mouse Model

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These application notes provide a comprehensive guide for the generation, validation, and characterization of a Periostin (Postn) knockout mouse model. This model is a critical tool for investigating the *in vivo* functions of Periostin in various physiological and pathological processes, including tissue development and regeneration, fibrosis, cancer, and inflammation.

Introduction to Periostin

Periostin is a secreted extracellular matrix (ECM) protein that plays a pivotal role in cell adhesion, migration, and proliferation. It is involved in the regulation of various signaling pathways, making it a key molecule in both normal physiological processes and the pathogenesis of numerous diseases. The development of a Periostin knockout mouse model has been instrumental in elucidating its multifaceted functions.

Data Presentation: Phenotypic Characterization of Periostin Knockout Mice

The ablation of the Periostin gene in mice results in a range of observable phenotypes. The following tables summarize key quantitative data from studies on Periostin knockout (Postn^{-/-}) mice compared to their wild-type (WT) littermates.

Table 1: Postnatal Viability and Growth

Phenotype	Wild-Type (+/ +)	Heterozygous (+/-)	Homozygous (-/-)	Citation
Newborn				
Offspring Ratio (from +/- intercross)	101	197	82	[1]
Postnatal			239 (~14%)	
Viability (4-6 months)	325	638	lethality before weaning)	[1]
Body Weight (12- week-old males)	33.7 ± 0.23 g	-	16.8 ± 0.31 g	[1]
Body Weight (12- week-old females)	27.5 ± 0.36 g	-	14.57 ± 0.39 g	[1]

Table 2: Bone Phenotype in Periostin Knockout Mice

Parameter	Wild-Type	Periostin Knockout (-/-)	Condition	Citation
Trabecular Bone Volume/Total Volume (BV/TV)	Higher	9.8% lower	Post-traumatic osteoarthritis model	[2]
Volumetric Bone Mineral Density (vBMD)	Higher	11.3% lower	Post-traumatic osteoarthritis model	[2]
Trabecular Thickness (Tb.Th)	Higher	25.6% lower	Post-traumatic osteoarthritis model	[2]
Trabecular Number (Tb.N)	Higher	14.6% lower	Post-traumatic osteoarthritis model	[2]
Trabecular Separation (Tb.Sp)	Lower	17.2% higher	Post-traumatic osteoarthritis model	[2]
Femur Bone Mineral Density (BMD)	Baseline	Significantly decreased	Hindlimb suspension (unloading)	[3]
Cortical Bone Volume	Baseline	Not significantly altered	Hindlimb suspension (unloading)	[3]

Table 3: Wound Healing Phenotype

Parameter	Wild-Type	Periostin Knockout (-/-)	Time Point	Citation
Wound Closure	Normal	Significantly larger wound area (64% larger)	Day 5 post-wounding	[4]
Wound Closure	Normal	Significantly larger wound area (41% larger)	Day 7 post-wounding	[4]
Collagen Content in Granulation Tissue	Normal	Reduced	Day 7 post-wounding	[5]

Experimental Protocols

Detailed methodologies for the key experiments involved in the creation and analysis of a Periostin knockout mouse model are provided below.

Protocol 1: Generation of Periostin Knockout Mice via Homologous Recombination

This protocol outlines the traditional method for creating a gene knockout mouse using homologous recombination in embryonic stem (ES) cells.[6][7]

1. Targeting Vector Construction:

- Design a targeting vector containing DNA sequences homologous to the regions flanking the Postn gene.
- Insert a positive selection cassette (e.g., neomycin resistance gene, neo) to disrupt a critical exon of the Postn gene.
- Include a negative selection marker (e.g., thymidine kinase, tk) outside the homology arms to select against random integration.

2. ES Cell Culture and Transfection:

- Culture murine ES cells under conditions that maintain their pluripotency.
- Linearize the targeting vector and introduce it into the ES cells via electroporation.

3. Selection of Homologously Recombined ES Cells:

- Culture the transfected ES cells in a medium containing a positive selection agent (e.g., G418 for neo resistance).
- Apply a negative selection agent (e.g., ganciclovir for the tk gene) to eliminate cells with random insertions.
- Isolate resistant colonies and expand them.

4. Validation of Targeted ES Cell Clones:

- Isolate genomic DNA from the expanded ES cell clones.
- Confirm the correct targeting event by Southern blot analysis and PCR (see Protocols 2 and 3).

5. Generation of Chimeric Mice:

- Inject the validated targeted ES cells into blastocysts from a donor mouse of a different coat color.
- Surgically transfer the injected blastocysts into the uterus of a pseudopregnant female mouse.

6. Breeding and Germline Transmission:

- Identify chimeric offspring by their mixed coat color.
- Breed chimeric mice with wild-type mice.

- Screen the F1 generation for germline transmission of the targeted allele by PCR analysis of tail DNA (see Protocol 2).
- Interbreed heterozygous (Postn^{+/−}) mice to generate homozygous (Postn^{−/−}) knockout mice.

Protocol 2: Genotyping of Periostin Knockout Mice by PCR

This protocol provides a method for routine genotyping of mice to distinguish between wild-type, heterozygous, and homozygous knockout alleles.[\[8\]](#)[\[9\]](#)

1. DNA Extraction:

- Obtain a small tail snip (1-2 mm) from weanling mice.
- Extract genomic DNA using a commercial DNA extraction kit or a standard lysis buffer with proteinase K.

2. PCR Amplification:

- Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for both the wild-type and knockout alleles.
- Example Primer Set for Transgene Detection:
 - Forward: 5'-AGAAGACGATCAAGAGAAGGCCGTAGC-3'[\[9\]](#)
 - Reverse: 5'-CCTGCACCTGAGGAGTGAAT-3'[\[9\]](#)
- Example qPCR Primer Set for Postn:
 - Forward Sequence: 5'-CAGCAAACCACTTCACCGACC-3'[\[10\]](#)
 - Reverse Sequence: 5'-AGAAGGCGTTGGTCCATGCTCA-3'[\[10\]](#)
- General PCR Cycling Conditions:
 - Initial Denaturation: 94°C for 3 minutes

- 30-35 cycles of:
 - Denaturation: 94°C for 30 seconds
 - Annealing: 55-65°C for 30 seconds (optimize based on primers)
 - Extension: 72°C for 30-60 seconds (depending on amplicon size)
- Final Extension: 72°C for 5 minutes

3. Gel Electrophoresis:

- Run the PCR products on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
- Visualize the DNA bands under UV light and determine the genotype based on the size of the amplified fragments.

Protocol 3: Validation of Gene Targeting by Southern Blot Analysis

This protocol is used to confirm the correct integration of the targeting vector and to check for random integrations.[\[11\]](#)[\[12\]](#)

1. Genomic DNA Digestion:

- Isolate high-quality genomic DNA from ES cells or mouse tails.
- Digest 10-20 µg of genomic DNA with a suitable restriction enzyme that cuts outside the targeting region.

2. Gel Electrophoresis and Transfer:

- Separate the digested DNA fragments on a large agarose gel.
- Transfer the DNA from the gel to a nylon or nitrocellulose membrane by capillary transfer or electroblotting.

3. Probe Labeling and Hybridization:

- Design a DNA probe that hybridizes to a region outside the targeting vector's homology arms.
- Label the probe with a radioactive (e.g., ^{32}P) or non-radioactive (e.g., digoxigenin) marker.
- Hybridize the labeled probe to the membrane overnight in a hybridization buffer.

4. Washing and Detection:

- Wash the membrane to remove unbound probe.
- Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).
- The expected band sizes for the wild-type and targeted alleles will differ, confirming the knockout.

Protocol 4: Analysis of Periostin Protein Expression by Western Blot

This protocol is used to confirm the absence of Periostin protein in knockout mice.[\[13\]](#)[\[14\]](#)

1. Protein Extraction:

- Homogenize tissues from wild-type and knockout mice in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

- Denature 20-50 μg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
- Incubate the membrane with a primary antibody specific for Periostin (e.g., Santa Cruz Biotechnology, sc-398631; Cell Signaling Technology, #35126) overnight at 4°C.[15][16]
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Use a loading control antibody (e.g., GAPDH or β -actin) to ensure equal protein loading.

Protocol 5: Histological Analysis of Tissues

This protocol allows for the microscopic examination of tissue architecture in Periostin knockout mice.[1][17]

1. Tissue Collection and Fixation:

- Euthanize mice and dissect the tissues of interest.
- Fix the tissues in 10% neutral buffered formalin or 4% paraformaldehyde overnight at 4°C.

2. Tissue Processing and Embedding:

- Dehydrate the fixed tissues through a graded series of ethanol.
- Clear the tissues in xylene.
- Infiltrate and embed the tissues in paraffin wax.

3. Sectioning and Staining:

- Cut 4-5 μm thick sections using a microtome.
- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain with Hematoxylin and Eosin (H&E) for general morphology or with specific stains like Masson's trichrome for collagen.

4. Immunohistochemistry (IHC):

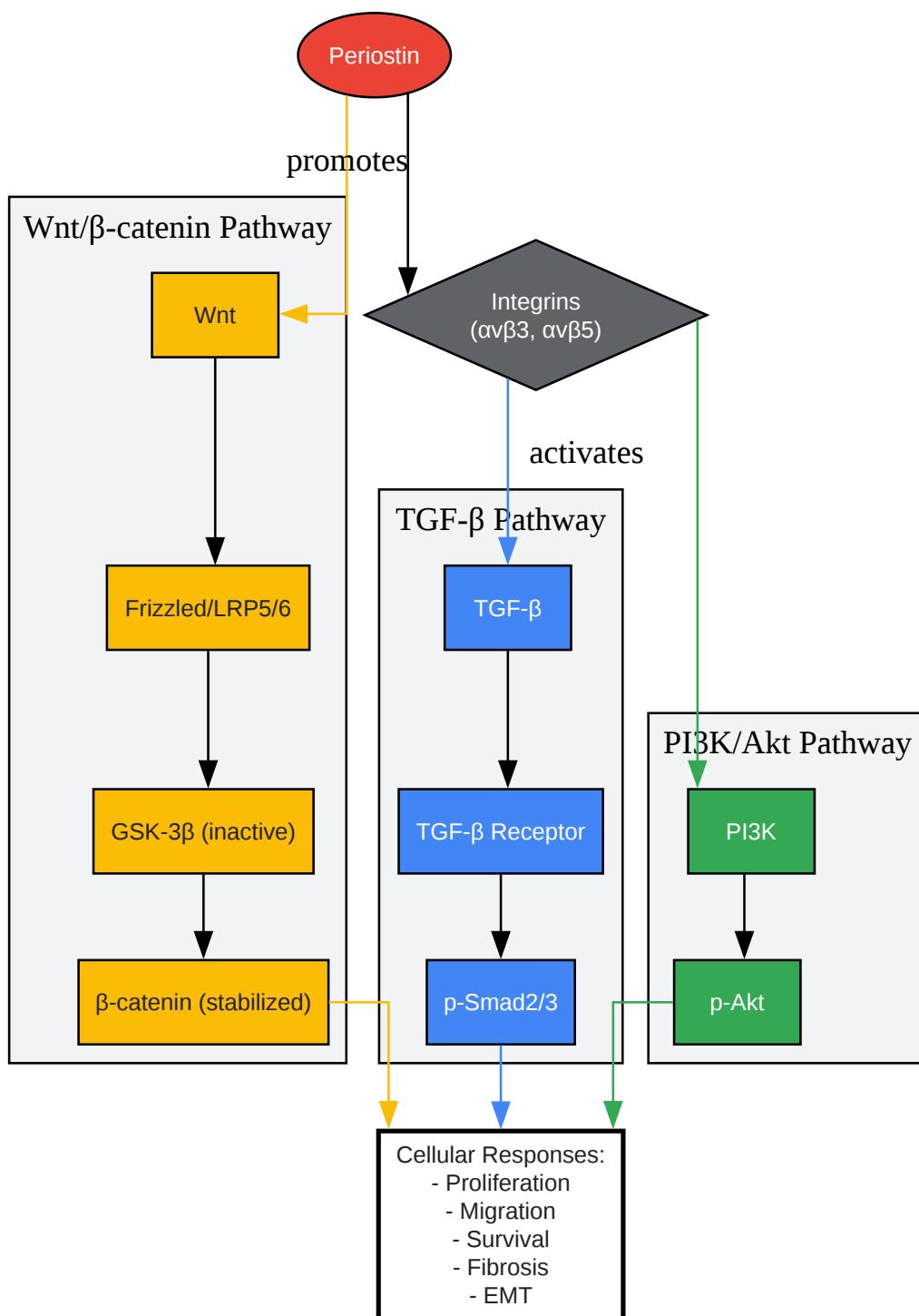
- Perform antigen retrieval on the sections if necessary.
- Block endogenous peroxidase activity and non-specific binding sites.
- Incubate with a primary antibody against Periostin or other markers of interest.
- Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
- Develop the signal with a chromogen such as DAB.
- Counterstain with hematoxylin.

5. Microscopy:

- Dehydrate, clear, and mount the stained slides with a coverslip.
- Examine the slides under a light microscope and capture images.

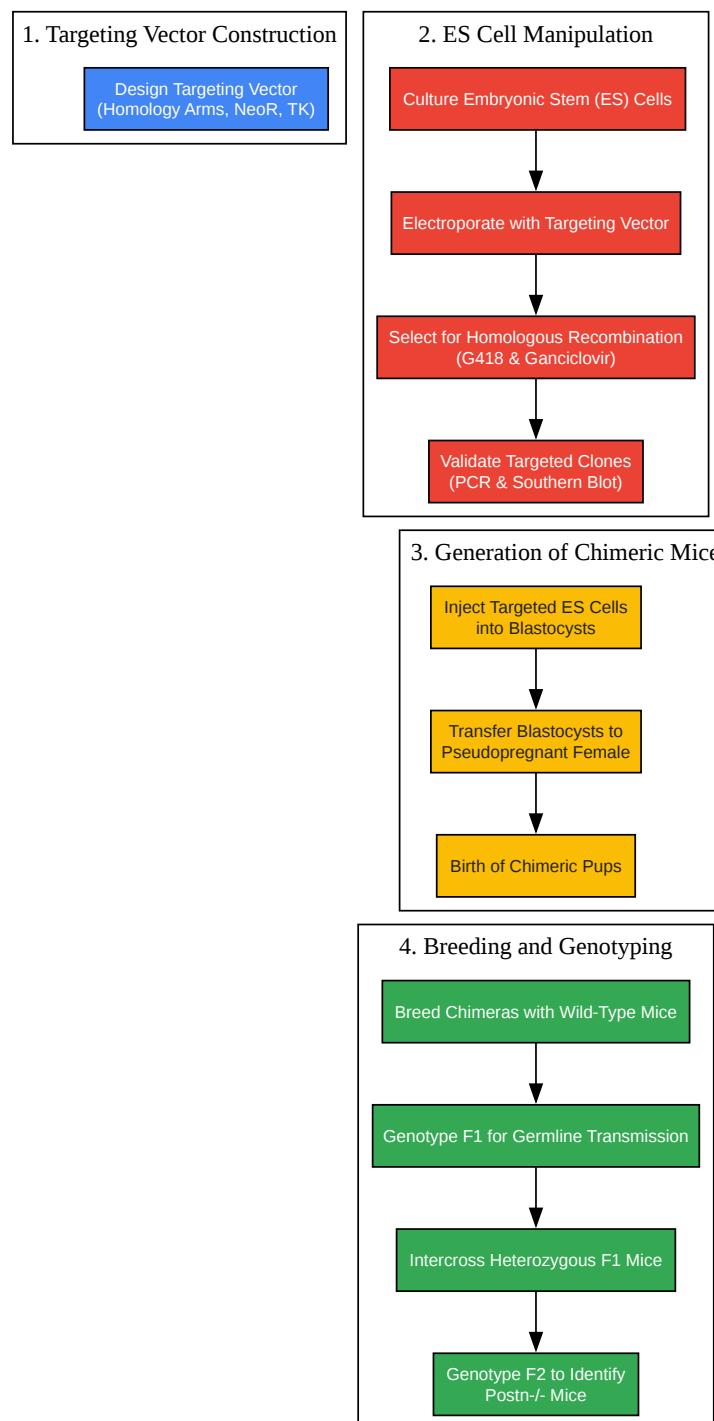
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving Periostin and the experimental workflow for creating a knockout mouse.



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Caption: Periostin signaling through multiple pathways.



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Caption: Workflow for generating knockout mice.

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